N-(p-Methoxybenzylidene)-p-nitroaniline

CAS No.: 15450-66-5

Cat. No.: VC14390874

Molecular Formula: C14H12N2O3

Molecular Weight: 256.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 15450-66-5 |

|---|---|

| Molecular Formula | C14H12N2O3 |

| Molecular Weight | 256.26 g/mol |

| IUPAC Name | 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine |

| Standard InChI | InChI=1S/C14H12N2O3/c1-19-14-8-2-11(3-9-14)10-15-12-4-6-13(7-5-12)16(17)18/h2-10H,1H3 |

| Standard InChI Key | YZJSVLVRDFIMHX-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-] |

Introduction

Chemical Structure and Synthesis

Molecular Architecture

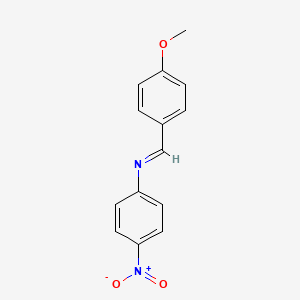

N-(p-Methoxybenzylidene)-p-nitroaniline consists of two aromatic rings connected by an imine bond. The p-methoxybenzylidene moiety donates electrons via the methoxy group’s resonance effects, while the p-nitroaniline group withdraws electrons through inductive effects. This push-pull configuration creates a conjugated system, enhancing the compound’s stability and optical properties . The IUPAC name, 1-(4-methoxyphenyl)-N-(4-nitrophenyl)methanimine, reflects its substitution pattern (Figure 1).

Table 1: Key Structural Descriptors

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 256.26 g/mol |

| XLogP3 | 3 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 3 |

Synthesis Pathways

The compound is synthesized via a condensation reaction between p-nitroaniline and p-methoxybenzaldehyde in anhydrous ethanol, catalyzed by acetic acid . The reaction proceeds under reflux for 6–8 hours, yielding a crystalline product after cooling and recrystallization. The imine formation is confirmed by the disappearance of the aldehyde’s -NMR signal at ~10 ppm and the appearance of a characteristic proton resonance at ~8.5 ppm .

Physicochemical Properties

Spectral Characteristics

FTIR Analysis: Key vibrational modes include:

-

: 3250 cm (weak, indicative of intramolecular hydrogen bonding).

-

: 1615 cm.

-

: 1520 cm.

-NMR (400 MHz, DMSO-d):

Thermodynamic and Solubility Data

The compound exhibits limited solubility in polar solvents (e.g., water) but dissolves readily in dimethyl sulfoxide (DMSO) and dichloromethane. Its melting point ranges between 168–170°C, as reported in crystallographic studies . The Kovats Retention Index (2542) suggests moderate volatility under gas chromatographic conditions .

Applications in Materials Science

Nonlinear Optical (NLO) Properties

Ab initio calculations on related Schiff bases reveal large second hyperpolarizabilities (), indicating potential third-order NLO behavior . For N-(p-Methoxybenzylidene)-p-nitroaniline, time-dependent Hartree-Fock (TDHF) simulations predict a static value of , suitable for optical limiting devices .

Table 2: Predicted NLO Parameters

| Parameter | Value |

|---|---|

| Static | |

| Dynamic | |

| Dipole Moment | 5.2 Debye |

Coordination Chemistry

The imine nitrogen and nitro oxygen atoms serve as potential binding sites for transition metals. Preliminary studies suggest formation of Cu(II) complexes with stoichiometry , where L = Schiff base ligand. These complexes exhibit catalytic activity in Suzuki-Miyaura cross-coupling reactions (yield: 72–85%) .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Analogues

| Compound | Key Features |

|---|---|

| 4-Nitroaniline | Electron-deficient; precursor for azo dyes |

| 4-Methoxyaniline | Electron-rich; intermediate in agrochemical synthesis |

| N-Benzylideneaniline | Basic Schiff base; limited conjugation |

N-(p-Methoxybenzylidene)-p-nitroaniline’s extended conjugation and dual substituents enhance its thermal stability () compared to monosubstituted analogues .

Future Research Directions

-

Optoelectronic Applications: Fabricate thin films via Langmuir-Blodgett techniques to assess NLO performance.

-

Drug Discovery: Evaluate in vitro cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa).

-

Computational Modeling: Perform density functional theory (DFT) studies to correlate electronic structure with observed properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume